4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol
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Overview
Description
4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a benzene ring substituted with a 1,3-diol group and an oxazole ring with a methyl and phenyl substitution. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Scientific Research Applications
4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures and participate in various chemical reactions.
Biological Studies: Researchers can use the compound to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of an α-hydroxy ketone with an amide. For instance, 2-amino-1-phenylethanone can be acylated with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, which then undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole .
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Substitution on the Benzene Ring: : The benzene ring with the 1,3-diol group can be synthesized through the hydroxylation of a suitable precursor, such as 1,3-dihydroxybenzene.
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Coupling of the Oxazole and Benzene Rings: : The final step involves coupling the oxazole ring with the benzene ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid and halide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyloxazole: A simpler oxazole derivative with similar structural features but lacking the benzene-1,3-diol group.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another oxazole derivative with a sulfonamide group, used as a drug candidate for glaucoma.
Uniqueness
4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol is unique due to the presence of both the oxazole ring and the benzene-1,3-diol group
Properties
IUPAC Name |
4-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-15(11-5-3-2-4-6-11)16(20-17-10)13-8-7-12(18)9-14(13)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXPZBCKKWSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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